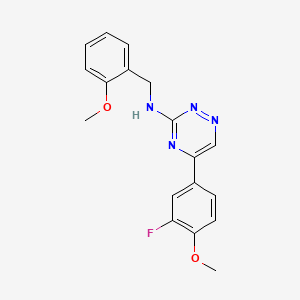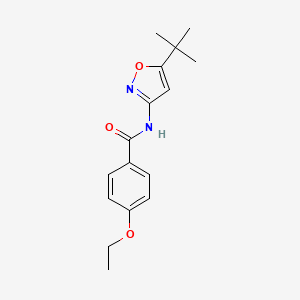
ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate, also known as BRD-K46132951, is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a pyran derivative and is structurally similar to other compounds that have been found to exhibit various biological activities.
作用机制
The mechanism of action of ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate1 is not fully understood. However, it has been proposed that it acts by binding to the active site of the target enzyme or protein and inhibiting its activity. This leads to the modulation of various signaling pathways and biological processes that are involved in disease progression.
Biochemical and Physiological Effects:
ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate1 has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to exhibit vasodilatory effects and improve endothelial function, which could be beneficial in the treatment of cardiovascular disease. Additionally, it has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate1 in lab experiments is its availability and ease of synthesis. It can be synthesized in large quantities and has been found to be stable under various conditions. However, one limitation of using this compound is its limited solubility in aqueous solutions, which could affect its bioavailability and potency.
未来方向
There are several future directions for research on ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate1. One area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. This could provide insights into the biological processes that are involved in disease progression and could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, as well as its pharmacokinetic and pharmacodynamic properties. Finally, the development of analogs and derivatives of ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate1 could lead to the discovery of more potent and selective inhibitors of target enzymes and proteins.
合成方法
The synthesis of ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate1 involves the reaction of 3-bromo-4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by the addition of ethyl acetoacetate and ammonium acetate. The resulting product is then treated with hydrazine hydrate to yield the final compound. This synthesis method has been reported in the literature and has been found to be efficient and scalable.
科学研究应用
Ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate1 has been identified as a potential lead compound in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes and proteins, including protein kinase C, phosphodiesterase 5, and carbonic anhydrase IX. These enzymes and proteins are involved in various disease processes, including cancer, cardiovascular disease, and neurological disorders. Therefore, ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate1 has the potential to be developed into therapeutic agents for these diseases.
属性
IUPAC Name |
ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-4-13-16(18(22)24-5-2)15(11(9-20)17(21)25-13)10-6-7-14(23-3)12(19)8-10/h6-8,15H,4-5,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJPMTMYNBTOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-(2-chloro-4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5124590.png)

![N~2~-(4-ethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124598.png)
![1-[4-(isopropylthio)butoxy]-2-methoxybenzene](/img/structure/B5124602.png)
![N,N'-[(1-phenyl-1,1-ethanediyl)di-4,1-phenylene]diacetamide](/img/structure/B5124627.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)
![2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5124649.png)
![2-(2-fluorophenyl)-5-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5124661.png)



![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5124678.png)